

Chemical properties of 3-Piperazinobenzisothiazole HCl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Piperazinobenzisothiazole hydrochloride

Cat. No.: B130134

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Biological Properties of 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride

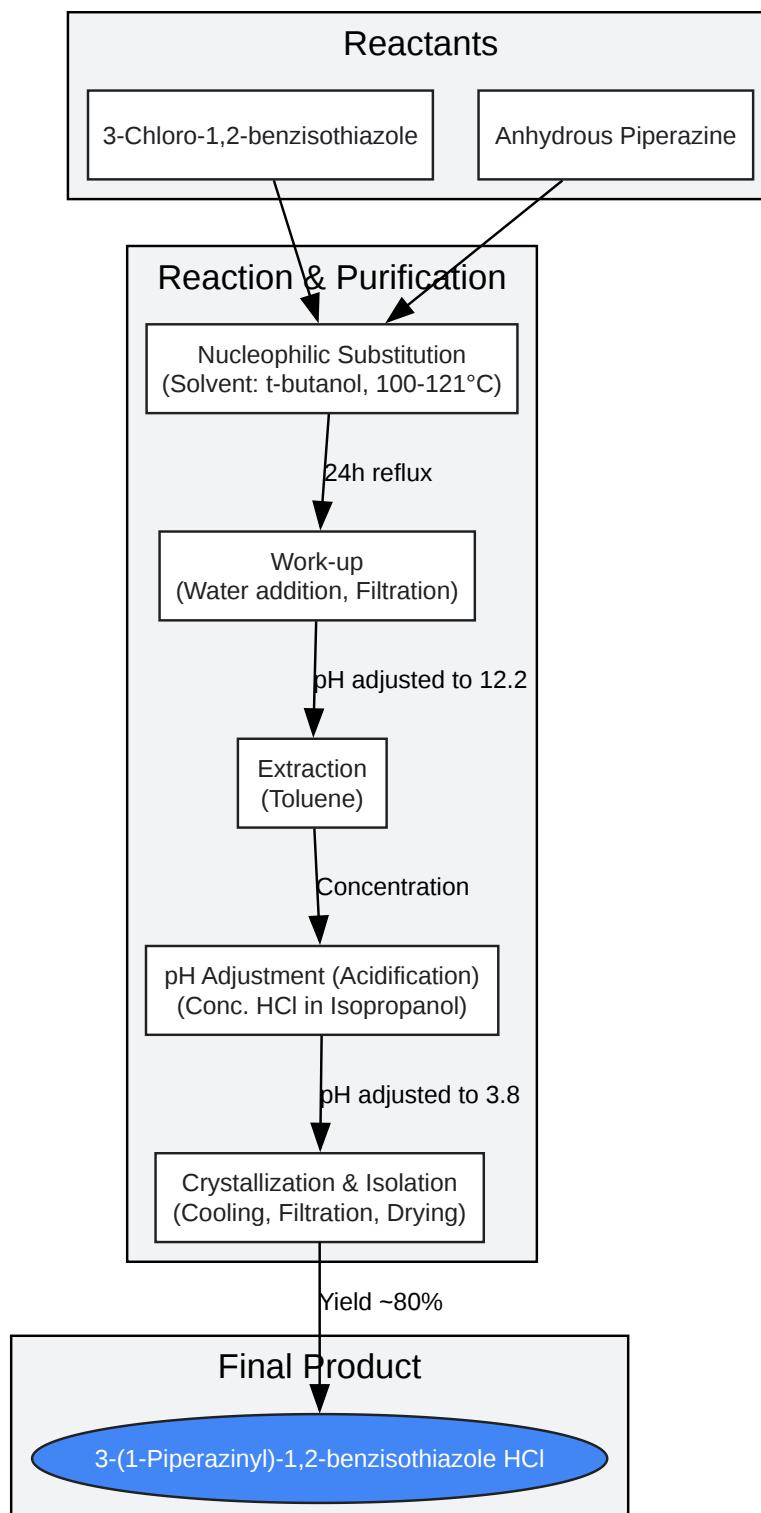
Introduction

3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride, also known as 3-Piperazinobenzisothiazole HCl, is a heterocyclic organic compound of significant interest in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of various therapeutic agents, most notably atypical antipsychotics such as Ziprasidone.^{[1][2]} Its unique structure, combining a benzisothiazole core with a piperazine ring, imparts specific chemical reactivity and biological activity that are leveraged in drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, biological significance, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride is typically a white to off-white or yellow crystalline solid.^[3] The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

Property	Value	Source
IUPAC Name	3-piperazin-1-yl-1,2-benzothiazole;hydrochloride	[4]
CAS Number	144010-02-6	[4]
Molecular Formula	C ₁₁ H ₁₄ ClN ₃ S	[4][5]
Molecular Weight	255.77 g/mol	[4][5]
Appearance	Off-white to yellow solid	[2][3][6]
Melting Point	226 - 229 °C (439 - 444 °F)	
pKa (Predicted)	8.52 ± 0.10 (for the free base)	[3]
Solubility	Moderately soluble in polar organic solvents (DMSO, methanol); limited solubility in water.	[3]


Synthesis and Experimental Protocols

The primary synthesis route for 3-(1-Piperazinyl)-1,2-benzisothiazole involves the nucleophilic aromatic substitution of a leaving group at the 3-position of the benzisothiazole ring with piperazine.[3]

General Synthesis Workflow

The most common method utilizes 3-chloro-1,2-benzisothiazole as the starting material and piperazine as the nucleophile.[3][6]

General Synthesis Workflow for 3-Piperazinobenzisothiazole HCl

[Click to download full resolution via product page](#)

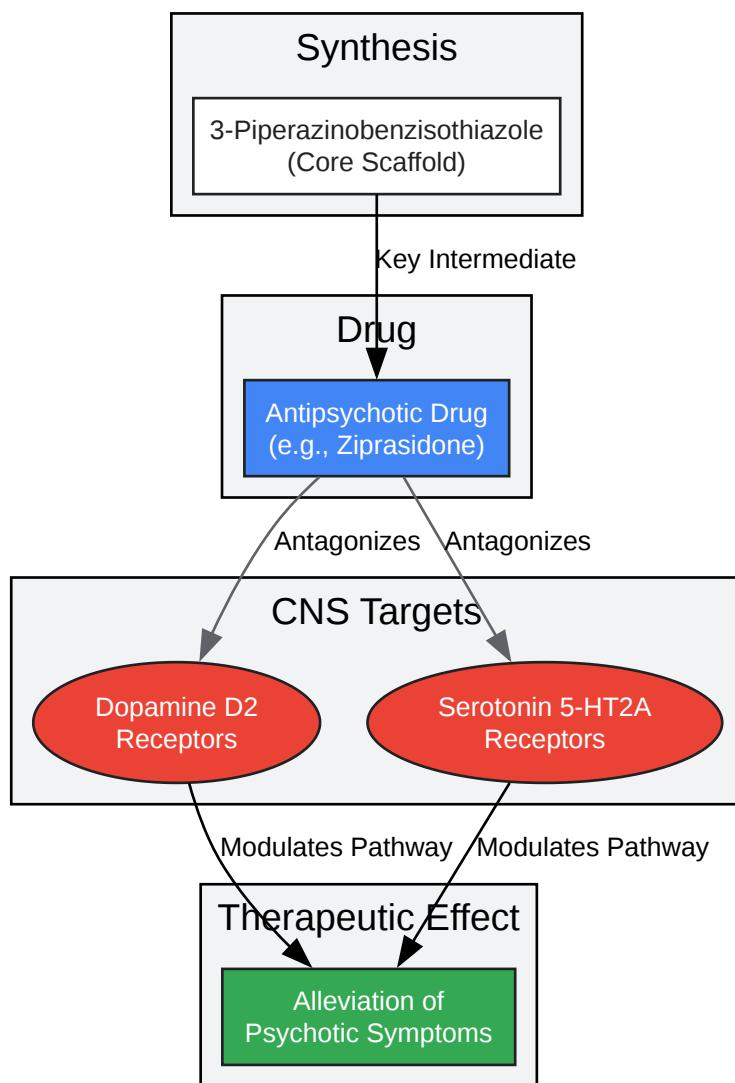
Caption: Synthesis workflow from reactants to the final hydrochloride salt.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride from 3-chloro-1,2-benzisothiazole and piperazine.[1][6]

- **Reaction Setup:** A dry, round-bottom flask is equipped with a mechanical stirrer, thermometer, condenser with a nitrogen inlet, and a dropping funnel. The flask is charged with anhydrous piperazine (5.2 equivalents) and t-butanol.
- **Initiation:** The mixture is purged with nitrogen and heated to 100°C in an oil bath.
- **Addition of Electrophile:** A solution of 3-chloro-1,2-benzisothiazole (1 equivalent) in t-butanol is added slowly via the dropping funnel over approximately 20 minutes to control the exothermic reaction, maintaining the temperature between 112-118°C.
- **Reaction:** After the addition is complete, the resulting yellow solution is heated to reflux (approx. 121°C) and maintained for 24 hours. Reaction completion is monitored by thin-layer chromatography (TLC).
- **Quenching and Work-up:** The reaction mixture is cooled to 85°C, and water is added. The turbid solution is filtered.
- **Basification and Extraction:** The pH of the combined filtrate is adjusted to approximately 12.2 with 50% aqueous sodium hydroxide. The aqueous solution is then extracted with toluene.
- **Acidification and Salt Formation:** The combined toluene layers are washed with water and concentrated under vacuum. Isopropanol is added to the concentrate, and the pH is slowly adjusted to 3.8 by the dropwise addition of concentrated hydrochloric acid.
- **Isolation:** The resulting slurry is cooled to 0°C, stirred for 45 minutes, and then filtered. The filter cake is washed with cold isopropanol and dried under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.[6]

Biological Activity and Mechanism of Action


3-Piperazinobenzisothiazole HCl is primarily recognized as a key intermediate in the synthesis of atypical antipsychotic drugs, particularly Ziprasidone.[1][7] The benzisothiazole-piperazine

scaffold is critical for the pharmacological activity of these drugs, which primarily involves the modulation of dopaminergic and serotonergic pathways in the central nervous system.[3][7]

Role in Antipsychotic Drug Action

Drugs synthesized from this intermediate, like Ziprasidone, are antagonists at dopamine D2 and serotonin 5-HT2A receptors.[7] The antagonism of these receptors is a cornerstone of their antipsychotic effect, helping to alleviate the symptoms of psychosis.[7]

Role in Antipsychotic Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Role of the core scaffold in the mechanism of antipsychotic drugs.

Other Potential Therapeutic Applications

Research into benzisothiazole derivatives has suggested a broader therapeutic potential. Some derivatives have shown antimicrobial and anti-inflammatory properties, indicating that modifications to the core 3-Piperazinobenzisothiazole structure could lead to novel treatments for various conditions.[\[7\]](#)

Spectroscopic Data

Characterization of 3-(1-Piperazinyl)-1,2-benzisothiazole (the free base) has been reported using various spectroscopic methods.

Spectroscopy	Data	Source
¹ H NMR	(400 MHz, CDCl ₃): δ = 7.42 (t, J = 7.2 Hz, 1H), 7.29 (m, 3H), 4.14 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H)	[8]
¹³ C NMR	(100 MHz, DMSO+CDCl ₃): 166.8, 156.2, 135.8, 128.5, 127.6, 125.2, 124.9, 119.8, 53.6, 49.2, 46.6, 45.1, 7.1	[8]
Mass Spec.	Calculated for C ₁₁ H ₁₃ N ₃ S: 219.31. Found: 220.33 (M ⁺)	[8]

Safety and Handling

The hydrochloride salt and the free base have associated hazards that require careful handling in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).[\[4\]](#)[\[9\]](#)[\[10\]](#)

Hazard Category	GHS Classification	Precautionary Statements
Acute Toxicity	H301/H302: Toxic or Harmful if swallowed	P264, P270, P301+P310/P312, P330
Skin Irritation	H315: Causes skin irritation	P280, P302+P352
Eye Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338
Skin Sensitization	H317: May cause an allergic skin reaction	P261, P272, P280
Reproductive Toxicity	H361f: Suspected of damaging fertility	P202, P280
Aquatic Hazard	H400/H410: Very toxic to aquatic life (with long-lasting effects)	P273, P391

Handling and Storage Recommendations

- Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[9] A NIOSH/MSHA-approved respirator should be used if dust is generated.^[9]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.^{[9][10]} Recommended storage temperature is between 10°C - 25°C.^[9] Keep away from incompatible substances.

Conclusion

3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride is a compound of high importance in medicinal chemistry, serving as a fundamental building block for potent antipsychotic medications. Its synthesis is well-established, and its chemical properties are well-characterized. A thorough understanding of its reactivity, biological role, and safety profile is essential for professionals engaged in the research and development of new pharmaceuticals.

Future research may continue to explore the therapeutic potential of new derivatives based on this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole | 87691-87-0 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | C11H14CIN3S | CID 11521711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Piperazinyl-1,2-Benzisothiazole Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Piperazinobenzisothiazole hydrochloride | 144010-02-6 | Benchchem [benchchem.com]
- 8. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 9. biosynth.com [biosynth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Chemical properties of 3-Piperazinobenzisothiazole HCl]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130134#chemical-properties-of-3-piperazinobenzisothiazole-hcl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com